N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Indole and Quinoline Moieties: The final step involves the coupling of the indole and quinoline moieties through an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole-quinoline derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-purin-9-yl)acetamide: This compound also contains an indole moiety and exhibits similar biological activities.
The uniqueness of this compound lies in its combination of indole and quinoline moieties, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-5-3-7-18-14(16)8-10-24(18)11-9-22-20(26)15-12-19(25)23-17-6-2-1-4-13(15)17/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25) |
InChI Key |
PSBKJYOSTFUHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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